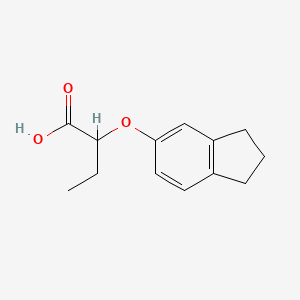![molecular formula C9H8ClNO2S B2756638 [4-(Cyanomethyl)phenyl]methanesulfonyl chloride CAS No. 1909313-18-3](/img/structure/B2756638.png)
[4-(Cyanomethyl)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Cyanomethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1909313-18-3 . It has a molecular weight of 229.69 . The IUPAC name for this compound is (4-(cyanomethyl)phenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO2S/c10-14(12,13)7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The SMILES string representation is ClS(=O)(=O)Cc1ccc(cc1)C#N , which provides a simplified molecular-input line-entry system representation of the compound’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Methanesulfonyl chloride derivatives, including [4-(Cyanomethyl)phenyl]methanesulfonyl chloride, have been used in the synthesis of various heterocyclic compounds. For instance, cyanomethanesulfonyl chloride reacted with amines to produce cyanomethanesulfonamides, which were further transformed into heterocyclic sulfonamides such as pyrazoles, oxadiazoles, triazoles, and pyrimidines. These compounds were synthesized through multiple steps involving alkoxymethylidene and aminomethylidene derivatives, showcasing the versatility of methanesulfonyl chloride derivatives in organic synthesis (Winterwerber, Geiger, & Otto, 2006).
Role in Organic Synthesis
Methanesulfonyl chloride and its derivatives are pivotal in organic synthesis, serving as intermediates for sulfonylation reactions. Their utility extends to the synthesis of complex organic molecules, including multisulfonyl chlorides and their precursors. These compounds, synthesized via various reactions, are essential building blocks in the development of dendritic and other complex organic structures, highlighting the significance of methanesulfonyl chloride derivatives in advancing synthetic organic chemistry (Percec et al., 2001).
Anticancer and Anti-inflammatory Activities
Methanesulfonamide derivatives, synthesized from methanesulfonyl chloride, have been evaluated for their biological activities. Specifically, studies have investigated their anticancer and anti-inflammatory properties, demonstrating the potential of these compounds in medicinal chemistry. For example, certain methanesulfonamide derivatives exhibited anti-inflammatory activity comparable to standard drugs, suggesting their potential as therapeutic agents (Sondhi et al., 2009).
Structural and Spectroscopic Studies
The structures and interactions of methanesulfonyl chloride derivatives with various bases have been explored through spectroscopic methods. These studies provide insights into the chemical behavior of these compounds, including proton transfer mechanisms and complex formation, contributing to a deeper understanding of their reactivity and potential applications in chemical research (Binkowska et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(cyanomethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFXHSUPKJVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)

![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)